molecular formula C21H27N3O3 B2947439 N1-(3,4-dimethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953181-35-6

N1-(3,4-dimethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2947439
M. Wt: 369.465
InChI Key: VCRORVVCRDYEPZ-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide, also known as DMPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPO is a small molecule that has a unique chemical structure, making it an interesting target for synthesis and study. In

Scientific Research Applications

Catalytic Activity in Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) , a compound related to the specified chemical, has shown effectiveness in enhancing the catalytic activity in copper-catalyzed coupling reactions. Specifically, it promotes the N-arylation of anilines and cyclic secondary amines, enabling the coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines. This process is significant in the synthesis of pharmaceutically important building blocks at low temperatures and catalyst loadings (Bhunia, Kumar, & Ma, 2017).

Coupling of Terminal Alkynes with Aryl Halides

Another related compound, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) , has been found more effective as a ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes than previously reported ones. Only 3 mol % of CuCl and DMPPO are required to complete the coupling at moderate temperatures, producing a variety of internal alkynes. This advancement is pivotal for synthesizing diverse molecules with potential applications in drug development and material sciences (Chen, Li, Xu, & Ma, 2023).

Furan-2-ylmethyl Groups in Pharmaceutical Research

Compounds containing furan-2-ylmethyl groups, similar to the one , have been isolated from natural sources and studied for their pharmacological potential. For instance, compounds isolated from the fermentation broth of Armillaria mellea have shown significant pharmacological activities, suggesting the importance of furan-2-ylmethyl-containing compounds in drug discovery and natural product research (Wang et al., 2013).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-15-5-6-18(12-16(15)2)23-21(26)20(25)22-13-17-7-9-24(10-8-17)14-19-4-3-11-27-19/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRORVVCRDYEPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide

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